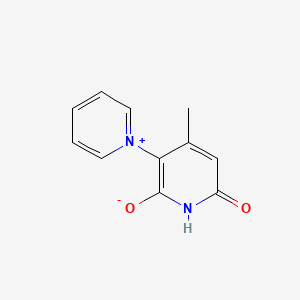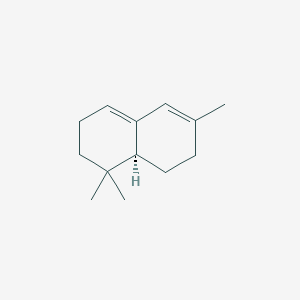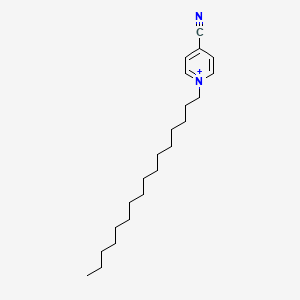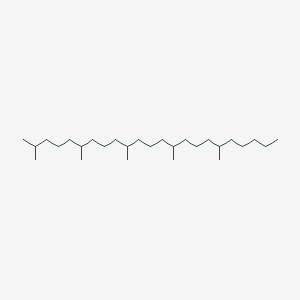
1,3'-Bipyridinium, 1',2'-dihydro-6'-hydroxy-4'-methyl-2'-oxo-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3’-Bipyridinium, 1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-, inner salt is a chemical compound with a complex structure.
Preparation Methods
The synthesis of 1,3’-Bipyridinium, 1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-, inner salt involves several steps. The synthetic routes typically include the reaction of bipyridine derivatives with specific reagents under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3’-Bipyridinium, 1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-, inner salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it has potential applications in studying cellular processes and as a probe for specific biomolecules. In medicine, it may be explored for its therapeutic potential in treating certain diseases. In industry, it can be used in the production of advanced materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of 1,3’-Bipyridinium, 1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-, inner salt involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3’-Bipyridinium, 1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-, inner salt can be compared with other similar compounds, such as milrinone and other bipyridinium derivatives. These compounds share some structural similarities but differ in their specific properties and applications. The uniqueness of 1,3’-Bipyridinium, 1’,2’-dihydro-6’-hydroxy-4’-methyl-2’-oxo-, inner salt lies in its specific functional groups and the resulting chemical behavior .
Properties
CAS No. |
68532-86-5 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-methyl-6-oxo-3-pyridin-1-ium-1-yl-1H-pyridin-2-olate |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-9(14)12-11(15)10(8)13-5-3-2-4-6-13/h2-7H,1H3,(H-,12,14,15) |
InChI Key |
HYBSZKBDXBJNKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=C1[N+]2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)

![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)



![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)




